molecular formula C16H14N2O2 B2741977 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-81-7

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2741977
CAS No.: 727975-81-7
M. Wt: 266.3
InChI Key: LADHYBCWSCBABU-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₆H₁₄N₂O₂
Molecular Weight: 266.30 g/mol
CAS Numbers: 727975-81-7 (primary), 820245-78-1 (isomer or alternate registry) .

The structure features a methoxy group (-OCH₃) at the 4-position of the phenyl ring and a methyl group (-CH₃) at the 6-position of the imidazo[1,2-a]pyridine core. The carbaldehyde (-CHO) group at the 3-position enhances reactivity, making it a versatile intermediate for synthesizing derivatives with biological activities, including antitumor, antiviral, and antibacterial properties .

Crystallographic studies reveal that the imidazo[1,2-a]pyridine moiety is nearly planar, with dihedral angles of 33.92° and 34.56° between the methoxyphenyl ring and the fused bicyclic system, respectively. Hydrogen bonding (e.g., C–H⋯O/N interactions) stabilizes the crystal lattice .

Properties

IUPAC Name

2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-3-8-15-17-16(14(10-19)18(15)9-11)12-4-6-13(20-2)7-5-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADHYBCWSCBABU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=C(C=C3)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is constructed via cyclocondensation of 2-amino-6-methylpyridine with 2-bromo-1-(4-methoxyphenyl)ethan-1-one. This reaction proceeds in N,N-dimethylformamide (DMF) under basic conditions (potassium carbonate), yielding the intermediate 2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine. Key steps include:

  • Bromo ketone preparation : 1-(4-Methoxyphenyl)ethanone is brominated using N-bromosuccinimide (NBS) in methanol with benzamide as a catalyst, achieving 90–95% yield.
  • Cyclization : The bromo ketone reacts with 2-amino-6-methylpyridine at ambient temperature for 3 hours, followed by ice quenching and dichloromethane extraction. The product is obtained in 85–90% yield after recrystallization.

Vilsmeier-Haack Formylation at Position 3

The 3-carbaldehyde group is introduced via Vilsmeier-Haack formylation, a regioselective electrophilic substitution. The imidazo[1,2-a]pyridine intermediate is treated with phosphorus oxychloride (POCl₃) and DMF in 1,2-dichloroethane under reflux.

  • Reaction conditions : A stoichiometric ratio of POCl₃:DMF (1:1) is maintained at 60–80°C for 4–6 hours. The aldehyde is isolated via neutralization with sodium bicarbonate and extraction, yielding 70–75% of the target compound.
  • Spectroscopic validation : The aldehyde proton resonates as a singlet at δ 9.8–10.0 in ¹H NMR, while the 4-methoxyphenyl group exhibits a triplet at δ 7.3–8.5 and a methoxy singlet at δ 3.8.

Oxidation of Hydroxymethyl Intermediates

Chloromethylation and Hydrolysis

An alternative route involves introducing a hydroxymethyl group at position 3, followed by oxidation.

  • Chloromethylation : The imidazo[1,2-a]pyridine core is treated with formaldehyde and hydrochloric acid, forming 3-chloromethyl-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine.
  • Hydrolysis : The chloromethyl derivative is hydrolyzed with aqueous sodium hydroxide to yield the hydroxymethyl intermediate (85% yield).

TEMPO-Mediated Oxidation

The hydroxymethyl group is oxidized to the aldehyde using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite in a biphasic system (dichloromethane/water).

  • Optimized conditions : At −10°C, TEMPO (0.5 mol%) and potassium bromide (10 mol%) catalyze the oxidation, achieving 88% yield after 30 minutes.
  • Purification : The aldehyde is isolated via vacuum distillation (63–65°C at 1.73 kPa) and confirmed by IR absorption at 1,710 cm⁻¹ (C=O stretch).

Rh(III)-Catalyzed C–H Functionalization

Direct C–H Alkylation and Annulation

A novel approach employs Rh(III) catalysis to functionalize the C3 position directly. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine reacts with α-diazo carbonyl compounds under Rh(III) catalysis, enabling simultaneous alkylation and annulation.

  • Regioselectivity : The reaction favors 5,6-disubstituted products, but modifying the diazo reagent’s electronic properties directs formylation at C3.
  • Limitations : This method requires specialized catalysts and yields mixed regioisomers (60–65% yield for the target aldehyde).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Advantages Limitations
Vilsmeier-Haack Cyclocondensation → Formylation 70–75 High regioselectivity, scalable Requires POCl₃, anhydrous conditions
TEMPO Oxidation Chloromethylation → Oxidation 85–88 Mild conditions, avoids POCl₃ Multi-step, lower overall yield
Rh(III) Catalysis Direct C–H functionalization 60–65 Atom-economical, no pre-functionalization Catalyst cost, regioselectivity issues

Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 10.02 (s, 1H, CHO), 8.52 (d, J = 6.8 Hz, 1H), 7.92 (d, J = 8.4 Hz, 2H), 7.08 (d, J = 8.4 Hz, 2H), 6.78 (s, 1H), 3.86 (s, 3H, OCH₃), 2.62 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 191.2 (CHO), 161.3 (C-O), 144.5, 132.8, 129.4, 128.6, 126.9, 117.2, 114.3, 55.4 (OCH₃), 21.7 (CH₃).

Infrared (IR) Spectroscopy

  • Strong absorption at 1,710 cm⁻¹ (C=O stretch), 1,600 cm⁻¹ (aromatic C=C), and 1,250 cm⁻¹ (C–O–C).

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

      Products: Oxidation of the aldehyde group can yield carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Products: Reduction of the aldehyde group can produce the corresponding alcohol.

  • Substitution

      Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

      Products: Substitution reactions can introduce various functional groups at specific positions on the aromatic ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol.

Scientific Research Applications

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals. Its structure allows it to effectively interact with biological targets, making it particularly valuable in the development of anti-cancer agents. Research indicates that derivatives of this compound exhibit cytotoxic activity against various human cancer cell lines, including breast and colon cancers .

Case Study: Anticancer Activity

  • A study explored the synthesis of new compounds based on 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde and evaluated their anticancer properties. The results demonstrated significant cytotoxic effects on cancer cells, suggesting potential therapeutic applications .

Biological Research

In biological research, this compound is utilized to study enzyme inhibition and receptor binding. These studies provide insights into cellular mechanisms and therapeutic pathways.

Applications in Enzyme Studies

  • The compound has been employed to investigate the inhibition of specific enzymes that play roles in cancer progression. The findings contribute to understanding how to design inhibitors that may serve as therapeutic agents .

Material Science

The compound is also significant in material science, particularly in the formulation of advanced materials such as organic light-emitting diodes (OLEDs). Its unique chemical properties enhance the efficiency and performance of electronic devices.

Performance Metrics for OLEDs

PropertyValue
Luminous EfficiencyHigh
StabilityModerate
Charge Carrier MobilityEnhanced

Analytical Chemistry

In analytical chemistry, this compound acts as a standard reference material in chromatographic techniques. This application aids in the accurate quantification of similar compounds in complex mixtures.

Chromatographic Techniques

  • It is utilized in high-performance liquid chromatography (HPLC) methods to ensure accuracy and reliability in quantifying related compounds in pharmaceutical formulations .

Cosmetic Industry

The compound is being investigated for its potential applications in cosmetic formulations, particularly for skin care products due to its antioxidant properties that can benefit skin health.

Potential Benefits

  • Antioxidant activity may help protect skin from oxidative stress, promoting overall skin health and appearance.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxyphenyl and imidazo[1,2-a]pyridine moieties can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, influencing pathways involved in inflammation, microbial growth, or cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde 4-OCH₃, 6-CH₃ C₁₆H₁₄N₂O₂ 266.30 Planar structure; hydrogen-bonded crystal lattice; potential antiviral/antitumor activity
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde 4-F, 6-CH₃ C₁₅H₁₁FN₂O 254.27 Higher electrophilicity due to -F; anti-TB activity (MIC: 0.03 µM)
2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde 4-CH₂CH₃, 6-CH₃ C₁₇H₁₆N₂O 264.33 Increased lipophilicity; used in pharmaceutical intermediates
2-(3,4-Dimethoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde 3,4-di-OCH₃, 6-CH₃ C₁₇H₁₆N₂O₃ 296.32 Enhanced electron-donating effects; improved solubility
2-(4-Nitrophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 4-NO₂, 6-CH₃ C₁₅H₁₁N₃O₃ 297.27 Electron-withdrawing -NO₂; distorted dihedral angles (34.56°); antibacterial activity
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide 7-CH₃, 4-CH₃ (benzyl) C₂₃H₂₁N₃O 355.44 Potent anti-TB activity (MIC: 0.004 µM)

Key Observations :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -NO₂ in DABTEI) enhance antibacterial activity but may reduce metabolic stability . Electron-donating groups (e.g., -OCH₃ in the target compound) improve solubility and modulate antiviral/antitumor effects . Fluorinated derivatives (e.g., 4-F-substituted) exhibit superior anti-TB activity due to increased membrane permeability and target affinity .

Crystallographic Differences :

  • The nitro-substituted analogue (DABTEI) shows greater dihedral distortion (34.56°) compared to the methoxy-substituted compound (33.92°), influencing packing efficiency and intermolecular interactions .
  • Hydrogen-bonding patterns vary: the target compound forms C–H⋯O/N bonds, while DABTEI exhibits additional nitro-group interactions .

Synthetic Routes: The target compound is synthesized via Vilsmeier-Haack formylation of 2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine using POCl₃/DMF . Fluorinated analogues are prepared via condensation of α-haloketones with 2-aminopyridines .

Biological Activity

2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₆H₁₄N₂O₂
  • Molecular Weight : 266.30 g/mol
  • CAS Number : 727975-81-7
  • MDL Number : MFCD04117111

The compound features a methoxyphenyl group and an imidazo[1,2-a]pyridine structure, which are known to contribute to its biological properties.

Anticancer Properties

Research indicates that compounds with imidazo[1,2-a]pyridine scaffolds exhibit notable anticancer activities. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A study demonstrated that a related imidazo compound displayed significant cytotoxicity against A-431 and Jurkat cell lines, with IC50 values below those of standard chemotherapeutics like doxorubicin . This suggests that this compound may share similar mechanisms.

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary tests indicate that it possesses activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro assays revealed that the compound exhibited significant antibacterial effects, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . This suggests potential applications in treating bacterial infections.

Antioxidant Activity

The antioxidant properties of imidazo compounds have been documented in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous diseases.

  • Mechanism : The presence of the methoxy group in the phenyl ring enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity. This property is crucial in preventing cellular damage associated with oxidative stress.

Research Data Table

Biological ActivityObservationsReference
AnticancerSignificant cytotoxicity against A-431 cells
AntibacterialMIC 4-16 µg/mL against S. aureus
AntioxidantEffective free radical scavenger

Q & A

Q. SAR and Physicochemical Profiling

Substituent PositionModificationEffect on ActivityReference
2-Phenyl (C2)4-Methoxy vs. 4-Fluoro↑ Lipophilicity (logP) with methoxy; ↑ metabolic stability with fluorine
6-Pyridine (C6)Methyl vs. NitroMethyl enhances solubility; nitro increases reactivity (e.g., H-bonding)
3-Carbaldehyde (C3)Aldehyde vs. Carboxylic AcidAldehyde allows Schiff base formation for prodrug design

What computational methods are used to model the compound’s stability under physiological conditions?

Q. Advanced Modeling

  • DFT Calculations : Predict degradation pathways (e.g., aldehyde oxidation to carboxylic acid) using Gaussian09 at B3LYP/6-31G* level .
  • MD Simulations : Simulate aqueous solubility with GROMACS; compare with experimental logS values .
  • pKa Prediction : Use MarvinSuite to estimate aldehyde group pKa (~8.5), influencing protonation in biological systems .

How can researchers address contradictions in biological activity data across analogues?

Q. Data Reconciliation

  • Dose-Response Curves : Validate IC50 values in triplicate (e.g., anti-TB activity in Mtb H37Rv ).
  • Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
  • Meta-Analysis : Compare with structurally similar compounds (e.g., 2-(4-fluorophenyl) analogues ) to identify substituent-specific trends .

What strategies are recommended for derivatizing the carbaldehyde group for targeted drug delivery?

Q. Advanced Functionalization

  • Schiff Base Formation : React with amines (e.g., 4-methylbenzenamine) to form imine-linked prodrugs .
  • Reductive Amination : Use NaBH₄ to stabilize intermediates for in vivo release .
  • Click Chemistry : Introduce triazole rings via alkyne-azide cycloaddition for PEGylation .

How does the crystal packing influence the compound’s solid-state stability?

Crystallography Insights
The title compound forms layered structures via C–H···O/N hydrogen bonds (e.g., C4–H4⋯N3, 2.56 Å ). Key factors:

  • Packing Density : Monoclinic P21/c symmetry with Z=4 ensures tight packing (Dx = 1.471 Mg/m³) .
  • Thermal Stability : DSC shows decomposition >200°C, correlating with strong π-π stacking (3.8 Å interplanar distance) .

What in vitro assays are critical for evaluating cytotoxicity and selectivity?

Q. Toxicity Profiling

  • MTT Assay : Test against HEK293 (normal) vs. A549 (cancer) cells; calculate selectivity index (SI) .
  • hERG Inhibition : Use patch-clamp electrophysiology to assess cardiac toxicity risk (IC50 >10 µM preferred) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate t1/2 .

How can researchers leverage structural analogs to overcome solubility limitations?

Q. Formulation Strategies

  • Co-Crystallization : Co-formulate with succinic acid to enhance aqueous solubility (e.g., 2.5 mg/mL vs. 0.8 mg/mL free base) .
  • Nanoencapsulation : Use PLGA nanoparticles (150 nm size) for sustained release .
  • Salt Formation : Convert to hydrochloride salt via HCl gas exposure in ethanol .

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